1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one
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Overview
Description
1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 3,5-dimethyl-4-nitrophenyl group
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethyl-4-nitrobenzaldehyde and pyrrolidin-2-one.
Synthetic Route: A common synthetic route involves the condensation of 3,5-dimethyl-4-nitrobenzaldehyde with pyrrolidin-2-one under acidic or basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on the specific application, the compound can modulate pathways related to inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-nitrophenyl)pyrrolidin-2-one, 1-(3,5-dimethylphenyl)pyrrolidin-2-one, and 1-(3,5-dimethyl-4-aminophenyl)pyrrolidin-2-one.
Uniqueness: The presence of both the 3,5-dimethyl and 4-nitro substituents on the phenyl ring imparts unique chemical and biological properties, making it distinct from other pyrrolidinone derivatives.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-6-10(13-5-3-4-11(13)15)7-9(2)12(8)14(16)17/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSSDPBLVVXSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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